[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol

Lipophilicity Fluorine substitution Medicinal chemistry

[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol (CAS 1638761-39-3) is a fluorinated piperidine-methanol derivative with molecular formula C12H24FNO and molecular weight 217.32 g/mol. The compound features a tertiary amine piperidine ring N-substituted with a 2-ethyl-2-fluorobutyl group and a hydroxymethyl group at the 4-position.

Molecular Formula C12H24FNO
Molecular Weight 217.32 g/mol
Cat. No. B13330773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol
Molecular FormulaC12H24FNO
Molecular Weight217.32 g/mol
Structural Identifiers
SMILESCCC(CC)(CN1CCC(CC1)CO)F
InChIInChI=1S/C12H24FNO/c1-3-12(13,4-2)10-14-7-5-11(9-15)6-8-14/h11,15H,3-10H2,1-2H3
InChIKeyBWIKDAIOVWPUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol: Core Identity and GPR119 Patent Lineage


[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol (CAS 1638761-39-3) is a fluorinated piperidine-methanol derivative with molecular formula C12H24FNO and molecular weight 217.32 g/mol . The compound features a tertiary amine piperidine ring N-substituted with a 2-ethyl-2-fluorobutyl group and a hydroxymethyl group at the 4-position [1]. It belongs to the general class of N-aralkyl-piperidine-methanol derivatives that have been investigated for receptor modulation, most notably as GPR119 agonists in metabolic disorder drug discovery programs [2]. The compound is referenced within the patent family EP2858986B1 / US9944600B2, which covers piperidine derivatives having GPR119 agonistic activity for treating diabetes mellitus and related metabolic disorders [3]. Commercially, the compound is supplied as a research intermediate at purities ranging from 95% to 98% by vendors including MolCore and Leyan, with pricing indicative of a custom or small-scale synthesis material .

Why [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol Cannot Be Replaced by Unfluorinated or Differently Branched Piperidine-Methanol Analogs


Within the N-substituted piperidine-methanol chemical space, even small alterations to the N-alkyl substituent produce substantial changes in key molecular properties that govern pharmacokinetic and pharmacodynamic behavior. The 2-ethyl-2-fluorobutyl group present in this compound is a tertiary alkyl fluoride motif; the replacement of a C–H bond with a C–F bond at the branched carbon center alters local conformational preferences, reduces basicity of the adjacent piperidine nitrogen through inductive electron withdrawal, and increases lipophilicity in a regio-specific manner that cannot be replicated by non-fluorinated or differently fluorinated alkyl chains [1]. In the GPR119 agonist patent landscape, extensive structure-activity relationship (SAR) exploration has demonstrated that even methyl-to-ethyl or positional fluorine shifts on the N-alkyl moiety can reduce in vitro agonist potency by >10-fold and compromise metabolic stability [2]. Consequently, a research or procurement decision to substitute this specific intermediate with a cheaper or more readily available analog—such as [1-(2-ethylbutyl)piperidin-4-yl]methanol (no fluorine) or [1-(2-fluoro-2-methylpropyl)piperidin-4-yl]methanol (different branching)—carries a high risk of introducing uncharacterized variables that invalidate patent SAR context and potentially undermine downstream biological activity.

Quantitative Differentiation Evidence for [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol Versus Structural Analogs


Lipophilicity Modulation: cLogP Shift Conferred by the 2-Ethyl-2-fluorobutyl Group Versus Non-Fluorinated Alkyl Analogs

The introduction of a single fluorine atom at the branched tertiary carbon of the N-alkyl chain in [1-(2-ethyl-2-fluorobutyl)piperidin-4-yl]methanol is predicted to reduce the cLogP by approximately 0.3–0.5 log units compared to its direct non-fluorinated analog [1-(2-ethylbutyl)piperidin-4-yl]methanol, based on well-established fluorine substitution effects on aliphatic logP [1]. This moderate lipophilicity reduction is distinct from the larger decreases (0.8–1.2 log units) observed with trifluoromethyl or multiple fluorine substitutions, and from the lipophilicity increase caused by extending the alkyl chain to longer unbranched alkyl groups. The 2-ethyl-2-fluorobutyl motif thus occupies a unique lipophilicity window that balances passive permeability with aqueous solubility constraints. Direct experimental logD7.4 values for the target compound have not been reported in public literature; the stated cLogP shift is a class-level inference derived from the well-characterized Hansch-Leo aromatic/aliphatic fluorine substituent constants. No head-to-head logD measurement comparing this compound with its non-fluorinated analog under identical conditions has been identified in accessible public sources.

Lipophilicity Fluorine substitution Medicinal chemistry

Metabolic Stability: Predicted Resistance of the Tertiary C–F Bond Toward CYP450 Oxidative Metabolism Versus C–H Analogs

The 2-ethyl-2-fluorobutyl substituent contains a tertiary carbon atom bearing a fluorine, which replaces a metabolically labile tertiary C–H bond. In closely related N-alkyl piperidine series, oxidative metabolism by CYP3A4 and CYP2D6 isoforms frequently occurs at the carbon atom alpha to the piperidine nitrogen (N-dealkylation) and at tertiary C–H positions on the alkyl chain. The replacement of the tertiary hydrogen with fluorine at the 2-position of the butyl group is expected to block this metabolic soft spot, as the C–F bond is approximately 15–20 kcal/mol stronger than the corresponding C–H bond and is essentially non-oxidizable by CYP450 enzymes [1]. Quantitative comparative microsomal stability data (e.g., intrinsic clearance in human liver microsomes, Clint, μL/min/mg) for the target compound versus the non-fluorinated analog have not been published in the open peer-reviewed literature. This evidence dimension is a class-level inference based on the established principle of metabolic blocking by strategic fluorination, as demonstrated across multiple medicinal chemistry programs in the piperidine and related amine series. Procurement decisions that prioritize this fluorinated intermediate over non-fluorinated alternatives are therefore supported by the general expectation of improved metabolic stability, but users must independently verify this prediction through experimental metabolic stability assays.

Metabolic stability CYP450 oxidation Fluorine blocking

Structural Uniqueness Within Claimed GPR119 Agonist Patent Space: Specificity of the 2-Ethyl-2-fluorobutyl Fragment

The U.S. patent US9944600B2, which claims piperidine derivatives as GPR119 agonists, discloses a large number of N-substituted piperidine variants. Among the numerous N-alkyl groups exemplified, the 2-ethyl-2-fluorobutyl motif is structurally distinct from the more commonly claimed 2-fluoro-2-methylpropyl, 2,2,2-trifluoroethyl, and unsubstituted alkyl chains [1]. The specific combination of ethyl branching and a single tertiary fluorine substitution creates a steric and electronic environment that is not replicated by any other single substitution pattern disclosed in the patent. Quantitative comparative agonist potency data (e.g., EC50 values in cAMP assays at human GPR119) for the target compound are not publicly available. However, the patent's exhaustive SAR exploration demonstrates that small changes to the N-alkyl group lead to marked differences in EC50, with many analogs showing >100 nM potency while optimized representatives achieve <10 nM. The 2-ethyl-2-fluorobutyl substituent occupies a SAR region characterized by moderate chain length (4-carbon backbone) and branched tertiary fluorination, which in analogous GPR119 agonist series has been associated with sub-100 nM EC50 values and favorable selectivity profiles. The absence of comparative data is explicitly noted: this evidence dimension is a structural distinctiveness claim (class-level inference) rather than a direct potency comparison.

Patent specificity GPR119 agonist Structural novelty

High-Value Application Scenarios for [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol as a Differentiated Research Intermediate


GPR119 Agonist Lead Optimization Requiring Precise N-Alkyl SAR Control

In a medicinal chemistry program following the patent landscape of US9944600B2, the 2-ethyl-2-fluorobutyl N-substituent offers a distinct combination of chain length, branching, and single-site fluorination that cannot be mimicked by the more common 2-fluoro-2-methylpropyl motif. Procurement of [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol as a central intermediate—with the hydroxymethyl group serving as a functionalization handle for ether or ester coupling to biaryl pharmacophores—enables systematic exploration of SAR around this under-explored alkyl-fluorine region. The predicted moderate lipophilicity and metabolic blocking discussed in Section 3 Evidence Items 1 and 2 support its prioritization when balanced ADME properties are desired [1].

Building Block for Fluorine-19 NMR Probe Development in In-Cell Target Engagement Studies

The single fluorine atom at the tertiary carbon of the 2-ethyl-2-fluorobutyl group provides a distinct 19F NMR chemical shift environment that is sensitive to local conformational changes and receptor binding events. Unlike trifluoromethyl groups that produce sharp singlet signals, the tertiary alkyl fluoride in this compound yields a multiplet 19F signal whose shift and line-width can report on binding-induced changes in molecular tumbling and local magnetic environment. This property makes the compound a valuable precursor for designing 19F NMR probes for GPR119 target engagement or cellular pharmacokinetic studies, provided the hydroxymethyl group is used to conjugate the fluorinated piperidine to a suitable pharmacophore or fluorescent reporter [2].

Comparative Metabolic Stability Screening of Fluorinated Piperidine Intermediates

For industrial drug metabolism and pharmacokinetics (DMPK) groups seeking to benchmark the metabolic stability of fluorinated versus non-fluorinated piperidine building blocks, [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol serves as a defined single-fluorine reference compound. By running parallel human liver microsome (HLM) or hepatocyte incubation assays with the target compound and its direct non-fluorinated analog [1-(2-ethylbutyl)piperidin-4-yl]methanol, researchers can generate quantitative intrinsic clearance (Clint) and half-life (t1/2) data to empirically assess the metabolic blocking contribution of the tertiary C–F motif. The predictions outlined in Section 3 Evidence Item 2 provide a hypothesis-driven justification for selecting this compound in such comparative studies [3].

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